molecular formula C11H11NOS B14126627 5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole

5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole

Cat. No.: B14126627
M. Wt: 205.28 g/mol
InChI Key: FILIKCSDZLZVNC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Brominated derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, its interaction with other enzymes and receptors may contribute to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its thiazole ring, which imparts distinct electronic and steric properties compared to indole and imidazole derivatives . These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3

InChI Key

FILIKCSDZLZVNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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